N,N-DMAD serves as a one-carbon unit precursor in the synthesis of amides and diacylamines. It reacts with various starting materials, introducing a carbonyl group (C=O) and a methyl group (CH3) into the final product. This reaction is particularly useful for the preparation of substituted amides and diacylamines, which are valuable building blocks in drug discovery and other areas of medicinal chemistry. [Source: A Novel and Efficient Synthesis of N-Arylmethylene-N-Arylacetamides from N,N-Dimethylacetamide Dimethyl Acetal and Aromatic Aldehydes under Microwave Irradiation. Molecules. 2010, 15(12), 9727-9734. ]
N,N-Dimethylacetamide dimethyl acetal is an organic compound with the molecular formula C₆H₁₅NO₂ and a molecular weight of 133.19 g/mol. It appears as a clear, colorless to yellow liquid and is known for its stability when stored properly. This compound is primarily utilized in organic synthesis as a reagent and synthon for various
N,N-Dimethylacetamide dimethyl acetal can be synthesized through several methods:
N,N-Dimethylacetamide dimethyl acetal has various applications across different fields:
N,N-Dimethylacetamide dimethyl acetal shares structural similarities with several other compounds. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N,N-Dimethylacetamide | C₅H₁₁NO | Common solvent; less reactive than its acetal form |
Dimethylformamide | C₃H₇NO | Stronger solvent properties; used extensively in synthesis |
Dimethyl sulfoxide | C₂H₆OS | Known for its ability to dissolve both polar and nonpolar substances |
Acetamide | C₂H₅NO | Basic amide structure; less sterically hindered |
N,N-Dimethylacetamide dimethyl acetal stands out due to its dual functionality as both a solvent and a reagent in one-carbon insertion reactions. Its ability to stabilize during chemical transformations while facilitating complex syntheses makes it particularly valuable in organic chemistry compared to other similar compounds.
Flammable;Irritant;Health Hazard